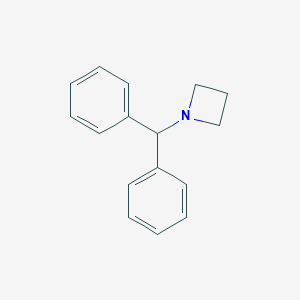

1-Benzhydrylazetidine

説明

特性

IUPAC Name |

1-benzhydrylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-3-8-14(9-4-1)16(17-12-7-13-17)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHWVHNIAGJINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384381 | |

| Record name | 1-benzhydrylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107128-00-7 | |

| Record name | 1-benzhydrylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Diphenylmethyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Privileged Scaffold: A Technical Guide to the History and Discovery of 1-Benzhydrylazetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique conformational constraints and physicochemical properties have made it a valuable component in the design of novel therapeutics. At the heart of many functionalized azetidines lies a key intermediate: 1-Benzhydrylazetidine. This in-depth technical guide explores the history, discovery, and synthesis of this foundational molecule, providing detailed experimental protocols and contextualizing its significance in modern drug development.

Historical Context and Discovery

The first documented synthesis of this compound was reported in 1988 by Gunda I. Georg et al. in the journal Synthetic Communications. While the specific motivation for its initial synthesis is not detailed in the publication, the context of the research suggests its development as a stable, protected form of the azetidine ring, allowing for further functionalization. The benzhydryl group serves as a bulky, lipophilic protecting group that can be cleaved under specific conditions, making this compound a versatile building block for the synthesis of a wide array of more complex azetidine derivatives.

Subsequent research has solidified the importance of this compound and its derivatives as key intermediates in the synthesis of several pharmaceuticals. For instance, derivatives such as 1-benzhydrylazetidin-3-ol are crucial in the production of Azelnidipine, a dihydropyridine calcium channel blocker, and Baricitinib, a Janus kinase (JAK) inhibitor. The inherent stability and reactivity of the this compound core have made it an attractive starting point for the development of compounds targeting a range of biological pathways, including those involving G-protein coupled receptors and enzymes.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇N | |

| Molecular Weight | 223.32 g/mol | |

| Melting Point | 109-112 °C | [1] |

| Appearance | White to off-white crystalline solid |

Characterization of this compound and its derivatives typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For example, the ¹H-NMR spectrum of the related compound, 1-benzhydrylazetidin-3-one, in CDCl₃ shows characteristic peaks at δ 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), and 7.48 (4H, m)[2].

Key Experimental Protocols

While the full experimental text from the original 1988 publication by Gunda I. Georg et al. could not be retrieved, the synthesis of this compound is understood to proceed via the N-alkylation of azetidine with a benzhydryl halide. The following is a generalized protocol based on established methods for the N-alkylation of azetidines and related compounds.

Synthesis of this compound

Reaction Scheme:

References

A Historical Perspective on the Early Synthesis of N-Benzhydryl Substituted Azetidines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of the azetidine ring, a strained four-membered nitrogen-containing heterocycle, has been a topic of significant interest in organic and medicinal chemistry. The incorporation of an N-benzhydryl (diphenylmethyl) substituent was a pivotal early strategy, serving primarily as a bulky protecting group that facilitated the isolation and handling of these otherwise reactive scaffolds. This guide delves into the historical context and core methodologies for the early synthesis of N-benzhydryl substituted azetidines, with a focus on the seminal work that laid the foundation for their broader application.

Historical Context and Scientific Drivers

In the mid-20th century, the exploration of novel heterocyclic compounds for potential biological activity was a burgeoning field. Azetidines, as strained analogues of the more common pyrrolidines and piperidines, presented a unique synthetic challenge and an opportunity to investigate the impact of ring strain on chemical reactivity and pharmacological properties.

The primary driver for the use of the N-benzhydryl group was its utility as a robust protecting group. The bulky nature of the two phenyl rings sterically hinders the nitrogen atom, preventing unwanted side reactions. Furthermore, the benzhydryl group can be readily cleaved under hydrogenolysis conditions, allowing for the unmasking of the secondary amine for further functionalization. This strategy proved crucial for the synthesis and subsequent elaboration of the azetidine core.

The Foundational Synthesis: Reaction of Benzhydrylamine with Epichlorohydrin

The most significant and widely adopted early method for the preparation of N-benzhydryl substituted azetidines involves the reaction of benzhydrylamine with epichlorohydrin. This approach, prominently detailed by A. G. Anderson, Jr., and R. Lok in 1972, provided a reliable route to 1-benzhydryl-3-azetidinol, a key intermediate for further synthetic transformations.

The reaction proceeds in two key stages:

-

Ring-opening of Epichlorohydrin: Benzhydrylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of epichlorohydrin. This results in the formation of an intermediate, 1-(benzhydrylamino)-3-chloro-2-propanol.

-

Intramolecular Cyclization: The amino alcohol intermediate, upon heating, undergoes an intramolecular nucleophilic substitution. The nitrogen atom displaces the chloride ion, leading to the formation of the four-membered azetidine ring.

Experimental Protocols

The following protocols are based on the seminal work and subsequent process development studies.

Key Experiment 1: Synthesis of 1-Benzhydryl-3-azetidinol

Objective: To synthesize 1-benzhydryl-3-azetidinol from benzhydrylamine and epichlorohydrin.

Methodology:

-

A solution of benzhydrylamine in methanol is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

Epichlorohydrin is added to the solution, and the mixture is stirred at room temperature for an extended period (e.g., 3 days).

-

The reaction mixture is then heated to reflux and maintained at that temperature for a further period (e.g., 3 days).

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is then treated with a base, such as an aqueous solution of sodium hydroxide, to neutralize any hydrochloride salts and to facilitate the cyclization of any remaining intermediate.

-

The crude product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is evaporated to yield the crude 1-benzhydryl-3-azetidinol.

-

Purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the quantitative data reported in early and related studies for the synthesis of 1-benzhydryl-3-azetidinol.

| Reactant 1 | Reactant 2 | Solvent | Reaction Time (Initial) | Reaction Time (Reflux) | Yield (%) | Melting Point (°C) | Reference |

| Benzhydrylamine | Epichlorohydrin | Methanol | 3 days at RT | 3 days | ~43% (as HCl salt) | 110-111 | Anderson & Lok, 1972 (inferred from later reports) |

Visualizing the Synthesis

To better understand the reaction flow and the relationships between the reactants, intermediates, and products, the following diagrams have been generated using the DOT language.

Conclusion

The early synthesis of N-benzhydryl substituted azetidines, particularly the reaction of benzhydrylamine with epichlorohydrin, was a cornerstone in the development of azetidine chemistry. This method provided a practical route to a key protected intermediate, 1-benzhydryl-3-azetidinol, which has been instrumental in the synthesis of a wide array of more complex azetidine-containing molecules. The historical significance of this work lies not only in the establishment of a reliable synthetic protocol but also in the strategic use of the benzhydryl group as a protective element, a concept that continues to be of great importance in modern organic synthesis. This foundational knowledge remains relevant for researchers and professionals in drug development, offering insights into the fundamental principles of heterocyclic chemistry.

An In-depth Technical Guide to the Core Chemical Properties of 1-Benzhydrylazetidine

This guide provides a comprehensive overview of the fundamental chemical properties of 1-Benzhydrylazetidine, tailored for researchers, scientists, and professionals in drug development. It covers key physicochemical data, experimental protocols, and the compound's role in synthetic chemistry.

Core Chemical and Physical Properties

This compound, also known as 1-(Diphenylmethyl)azetidine, is a heterocyclic compound featuring a four-membered azetidine ring substituted with a benzhydryl group.[1] This substitution significantly influences its steric and electronic properties, making it a valuable building block in medicinal chemistry.

A summary of its key quantitative properties is presented below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 107128-00-7 | [1][2][3] |

| Molecular Formula | C₁₆H₁₇N | [1][2][3] |

| Molecular Weight | 223.31 g/mol | [2][3] |

| Melting Point | 109-112 °C | [3] |

| Boiling Point | Not available | [3] |

| Appearance | Off-White to Pale Yellow Solid (for related 3-ol) | [4][5] |

| Solubility | Slightly soluble in Chloroform and Methanol (for related 3-ol) | [4][5][6] |

| Predicted pKa | 14.24 ± 0.20 (for related 1-benzhydrylazetidin-3-ol) | [4][5][6] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of this compound and its derivatives. The following sections outline methodologies for its synthesis, which often involve the manipulation of functionalized precursors.

A common precursor for many this compound derivatives is 1-benzhydrylazetidin-3-ol. An improved, one-pot synthesis method has been developed that is high-yielding (80%) and suitable for multi-kilogram scale-up without the need for chromatography.[7]

Methodology:

-

A solution of 1-(diphenylmethylamino)-3-chloro-2-propanol (1 mole) is prepared in ethanol (2 L).

-

The solution is cooled to 0 °C, and N,N-diisopropylethylamine (DIPEA) (1 mole) is added slowly.

-

The reaction mixture is then heated to 90 °C and refluxed overnight.

-

After the reaction is complete, the solvent is removed by distillation under reduced pressure.

-

This process yields the crude product, 1-diphenylmethyl-3-hydroxyazetidine (1-benzhydrylazetidin-3-ol), which can be further purified by recrystallization from a solvent mixture of acetone and petroleum ether.[5]

The corresponding ketone, 1-benzhydrylazetidin-3-one, is another key intermediate. It is used in the synthesis of azetidine derivatives that function as novel γ-aminobutyric acid (GABA) uptake inhibitors.[8]

Methodology (Swern Oxidation):

-

Oxalyl chloride (0.84 mol) is added to a solution of dimethyl sulfoxide (DMSO) (0.84 mol) in dichloromethane (2 L) at -78 °C. The mixture is stirred for 30 minutes.

-

A solution of 1-benzhydrylazetidin-3-ol (0.42 mol) in 0.5 L of dichloromethane is added dropwise at -78 °C.

-

The reaction is stirred for 1 hour at the same temperature.

-

Triethylamine (4.2 mol) is then added to the reaction system.

-

The reaction is monitored by Thin Layer Chromatography (TLC) using a 1:1 petroleum ether/ethyl acetate mobile phase.

-

Upon completion, the reaction solution is added dropwise to a saturated ammonium chloride solution (1.5 L).

-

The organic phase is separated, washed four times with 300 mL of brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the product as a yellow solid (96% yield).[9]

Characterization of azetidinone structures relies heavily on spectroscopic methods.

-

¹H and ¹³C NMR Spectroscopy: These techniques are fundamental for structural elucidation. 2D NMR experiments like ¹H-¹³C COSY are particularly useful for making unambiguous assignments, especially in complex molecules with multiple methine protons.[10]

-

Mass Spectrometry: Provides crucial information about the molecular weight and fragmentation patterns, confirming the identity of the synthesized compound.[10]

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. For instance, the presence of substituents on the azetidin-2-one ring significantly affects the IR absorption frequency of the carbonyl group.[10]

Synthetic Pathways and Applications

The structural motif of this compound is a cornerstone for the development of various biologically active molecules. The following diagrams illustrate its central role in synthetic chemistry and its potential applications.

Caption: Synthetic pathway from starting materials to key derivatives of this compound.

The versatility of the this compound scaffold allows for its incorporation into a wide range of therapeutic agents. Its derivatives have shown promise in various areas of drug discovery.

Caption: Potential therapeutic applications derived from the this compound scaffold.

The benzhydryl moiety is crucial, often enhancing lipophilicity, which can improve a drug candidate's pharmacokinetic profile.[11] For instance, 1-benzhydrylazetidin-3-ol is a key intermediate in the synthesis of Azelnidipine, a dihydropyridine calcium channel blocker used to treat hypertension.[12] Furthermore, derivatives incorporating a piperazine ring have been developed as potent histone deacetylase (HDAC) inhibitors for breast cancer therapy.[13] The foundational azetidinone ring is also the core structure of β-lactam antibiotics, highlighting the scaffold's long-standing importance in developing antimicrobial agents.[14]

References

- 1. usbio.net [usbio.net]

- 2. 1-(Diphenylmethyl)azetidine | C16H17N | CID 2802895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [amp.chemicalbook.com]

- 5. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]

- 6. 1-benzhydrylazetidin-3-Ol CAS#: 18621-17-5 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]

- 9. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 10. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 13. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation [mdpi.com]

- 14. researchgate.net [researchgate.net]

1-Benzhydrylazetidine molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Benzhydrylazetidine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of this compound. While experimental crystallographic and detailed spectroscopic data for this specific molecule are not extensively available in public literature, this document synthesizes information from related compounds and theoretical principles to offer a robust overview for researchers, scientists, and professionals in drug development. The guide covers the molecule's structural features, a plausible synthetic pathway, and a theoretical conformational analysis. All quantitative data are summarized in tables, and key experimental protocols are detailed. Logical and experimental workflows are visualized using the DOT language to ensure clarity and accessibility for the target audience.

Molecular Structure of this compound

This compound, with the molecular formula C₁₆H₁₇N, consists of a four-membered saturated nitrogen heterocycle, the azetidine ring, substituted at the nitrogen atom with a bulky benzhydryl (diphenylmethyl) group.[1][2] This substitution is a key determinant of the molecule's overall shape, reactivity, and potential biological activity.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇N | [1][2] |

| Molecular Weight | 223.31 g/mol | [1] |

| CAS Number | 107128-00-7 | [1][2] |

| IUPAC Name | 1-(diphenylmethyl)azetidine | [1] |

| SMILES | C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | [1] |

| Melting Point | 109-112 ºC | [2] |

The structure is characterized by the strained azetidine ring, which deviates from planarity, and the two phenyl rings of the benzhydryl group, which can rotate around the C-C and C-N bonds, leading to a complex conformational landscape.

Synthesis of this compound

The synthesis of this compound can be achieved via N-alkylation of azetidine with a suitable benzhydryl halide, such as benzhydryl bromide. This is a nucleophilic substitution reaction where the nitrogen atom of the azetidine ring acts as the nucleophile. A base is typically used to quench the hydrohalic acid formed during the reaction.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard N-alkylation methods for azetidines.[3]

-

Reaction Setup: To a solution of azetidine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq) as a base.

-

Addition of Reagent: Slowly add a solution of benzhydryl bromide (1.0 eq) in anhydrous acetonitrile to the stirred suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, filter the solid potassium salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Conformational Analysis

The conformation of this compound is primarily determined by two factors: the puckering of the azetidine ring and the rotation of the benzhydryl group.

-

Azetidine Ring Puckering: Unlike a planar cyclobutane, the azetidine ring is puckered to relieve ring strain. It exists in a dynamic equilibrium between two puckered conformations. The barrier to inversion is typically low.

-

Benzhydryl Group Orientation: The bulky benzhydryl group can adopt various conformations due to rotation around the C-N bond (methine carbon to azetidine nitrogen) and the C-C bonds (methine carbon to phenyl rings). Steric hindrance between the phenyl groups and the azetidine ring will significantly influence the preferred orientation. It is expected that the conformations that minimize steric clash will be the most populated.

The interplay of these factors leads to a set of possible low-energy conformers.

Caption: Logical relationship of conformational states.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

| Protons | Multiplicity | Approx. Chemical Shift (ppm) | Integration |

| Phenyl-H | Multiplet | 7.20 - 7.40 | 10H |

| Methine-H (CH) | Singlet | ~4.50 | 1H |

| Azetidine-H (α to N) | Triplet | ~3.20 | 4H |

| Azetidine-H (β to N) | Quintet | ~2.10 | 2H |

Predicted ¹³C NMR Data

| Carbon | Approx. Chemical Shift (ppm) |

| Phenyl-C (quaternary) | ~143 |

| Phenyl-C | ~128 |

| Phenyl-C | ~127 |

| Phenyl-C | ~126 |

| Methine-C (CH) | ~78 |

| Azetidine-C (α to N) | ~55 |

| Azetidine-C (β to N) | ~18 |

Key Experimental Methodologies

To fully elucidate the structure and conformation of this compound, the following experimental techniques would be essential.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray analysis, for example, by slow evaporation of a solution in a suitable solvent system (e.g., hexane/ethyl acetate).[4]

-

Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα radiation.[5]

-

Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the structure using direct methods and refine it by full-matrix least-squares on F².[6] This will yield precise bond lengths, bond angles, and torsion angles, revealing the puckering of the azetidine ring and the orientation of the benzhydryl group in the crystal lattice.

Caption: Experimental workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the molecule's dynamic structure and conformation.

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to confirm the basic structure and identify all unique proton and carbon environments.

-

2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to assign proton and carbon signals definitively.

-

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be used to determine through-space proximities of protons. This data is crucial for determining the preferred conformation in solution, for instance, the relative orientation of the benzhydryl protons to the azetidine ring protons.

Conclusion

This compound is a structurally interesting molecule featuring a strained azetidine ring and a bulky benzhydryl substituent. While detailed experimental data is sparse, this guide has provided a thorough overview based on established chemical principles. The proposed synthetic route is robust, and the theoretical conformational analysis highlights the key structural dynamics of the molecule. For a definitive understanding of its structure, further research involving single-crystal X-ray diffraction and advanced NMR spectroscopy is highly recommended. The data and protocols presented herein offer a solid foundation for researchers and drug developers working with this and related azetidine scaffolds.

References

- 1. 1-(Diphenylmethyl)azetidine | C16H17N | CID 2802895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and X-ray Crystal Structure of N’-Cyano-N,N’-dimethyl-4-nitrobenzohydrazide | MDPI [mdpi.com]

The 1-Benzhydrylazetidine Scaffold: A Theoretical and Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzhydrylazetidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for the development of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the theoretical and computational studies of this scaffold. It delves into the synthesis of key intermediates, conformational analysis, and the application of computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling. Particular emphasis is placed on the scaffold's role in the design of ligands for cannabinoid receptors and fatty acid amide hydrolase (FAAH), crucial targets in the endocannabinoid system. This guide aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge and detailed methodologies required to effectively leverage the this compound core in contemporary drug discovery endeavors.

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of conformational rigidity and three-dimensional diversity, making it an attractive scaffold in drug design. The incorporation of a bulky benzhydryl group at the nitrogen atom further defines the spatial orientation of substituents, influencing the molecule's interaction with biological macromolecules. The this compound scaffold has emerged as a key component in a variety of biologically active compounds, demonstrating its versatility and potential in targeting a range of therapeutic areas.

This guide will explore the theoretical underpinnings of the this compound scaffold's utility, supported by computational analyses and detailed experimental protocols for the synthesis of key precursors.

Synthesis of Key Intermediates

The foundation of any computational study lies in the availability of the molecules of interest. The synthesis of 1-benzhydrylazetidin-3-one is a crucial step in the preparation of a wide array of derivatives.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-one

This protocol outlines a common method for the synthesis of 1-benzhydrylazetidin-3-one from 1-benzhydrylazetidin-3-ol hydrochloride.[1][2][3]

Materials:

-

1-benzhydrylazetidin-3-ol hydrochloride

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Pyridine trioxide complex

-

Ethyl acetate

-

Heptane

-

Hexane

-

Activated carbon

-

Silica gel for column chromatography

-

Ice

-

Water

-

Brine

Procedure:

-

To a mixture of 1-benzhydrylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), slowly add a dimethylformamide solution (80 ml) of pyridine trioxide complex (19.7 g) dropwise.

-

Stir the reaction mixture at 50 °C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with brine.

-

Add activated carbon (5 g) to the organic layer and stir at room temperature for 3 days.

-

Filter to remove the activated carbon and concentrate the filtrate.

-

Dissolve the residue in methanol (200 ml), add activated carbon (10 g), and stir at room temperature for 3 days.

-

Filter again to remove the activated carbon and concentrate the filtrate.

-

Purify the residue by silica gel column chromatography using a gradient of heptane/ethyl acetate (starting with 4:1, then 2:1).

-

Collect the fractions containing the target compound and concentrate to yield a light yellow oil.

-

Add hexane to the oil to induce crystallization.

-

Collect the crystals by filtration and dry them to obtain the final product.

Characterization:

Theoretical and Computational Studies

Computational chemistry provides powerful tools to understand the structural and electronic properties of the this compound scaffold, guiding the design of new derivatives with enhanced biological activity.

Conformational Analysis

The conformation of the azetidine ring is a critical factor in determining the overall shape of the molecule and its binding to a biological target. The four-membered ring is not planar and exists in a puckered conformation to relieve ring strain.

While specific conformational analysis data for the this compound scaffold is not extensively available in the public domain, we can infer its likely behavior based on studies of analogous N-substituted azetidines. The bulky benzhydryl group is expected to have a significant influence on the ring's puckering and the energetic barrier to ring inversion.

Logical Workflow for Conformational Analysis:

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a crucial tool for understanding the interaction of this compound derivatives with their biological targets.

Derivatives of the this compound scaffold have shown significant activity as modulators of the endocannabinoid system, particularly as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and as ligands for cannabinoid receptors (CB1 and CB2).

Signaling Pathway of FAAH Inhibition:

The following protocol provides a general workflow for performing molecular docking studies of this compound derivatives against a target protein like FAAH or a cannabinoid receptor.

Software:

-

Molecular modeling software (e.g., Schrödinger Maestro, AutoDock Vina, GOLD)

-

Protein Data Bank (PDB) for protein structures

Protocol:

-

Protein Preparation:

-

Obtain the crystal structure of the target protein from the PDB (e.g., PDB ID: 3PPM for human FAAH).

-

Remove water molecules, co-factors, and any existing ligands.

-

Add hydrogen atoms and assign appropriate protonation states to residues.

-

Minimize the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of the this compound derivative.

-

Assign correct bond orders and atom types.

-

Perform a conformational search to identify low-energy conformers.

-

Assign partial charges using a suitable force field (e.g., OPLS, MMFF94).

-

-

Grid Generation:

-

Define the binding site on the protein based on the location of the co-crystallized ligand or known active site residues.

-

Generate a grid box that encompasses the entire binding site.

-

-

Docking:

-

Dock the prepared ligand(s) into the defined grid box using the chosen docking algorithm.

-

Generate multiple binding poses for each ligand.

-

-

Scoring and Analysis:

-

Score the generated poses using a scoring function to estimate the binding affinity.

-

Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein residues.

-

Experimental Workflow for Molecular Docking:

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While no specific QSAR models for this compound derivatives are readily available, a general workflow can be outlined for their development.

QSAR Model Development Workflow:

Table 1: Commonly Used Molecular Descriptors in QSAR

| Descriptor Class | Examples | Description |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic properties and reactivity of the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relate to the size and shape of the molecule. |

| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity within the molecule. |

| Hydrophobic | LogP, Polar surface area (PSA) | Quantify the lipophilicity and polarity of the molecule. |

Data Presentation

To facilitate comparison and analysis, quantitative data from computational studies should be summarized in a structured format. The following tables provide templates for presenting such data.

Table 2: Template for Molecular Docking Results

| Compound ID | Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| 1a | FAAH | -9.5 | Ser241, Ser217 | Hydrogen Bond |

| 1b | FAAH | -8.7 | Ile238, Leu192 | Hydrophobic |

| 2a | CB1 | -10.2 | Phe200, Trp279 | Pi-Pi Stacking |

| 2b | CB1 | -9.8 | Ser383, Thr197 | Hydrogen Bond |

Table 3: Template for QSAR Model Parameters

| Model | R² | Q² | Descriptors |

| FAAH Inhibition | 0.85 | 0.72 | LogP, Dipole Moment, PSA |

| CB1 Binding | 0.91 | 0.83 | Molar Refractivity, HOMO Energy |

Conclusion

The this compound scaffold represents a valuable and versatile core for the design of novel therapeutic agents. Theoretical and computational studies are indispensable tools for understanding the structure-activity relationships of its derivatives and for guiding the optimization of their biological activity. This technical guide has provided a foundational overview of the synthesis, conformational properties, and computational modeling of this important scaffold, with a focus on its application to targets within the endocannabinoid system. By integrating the detailed experimental protocols and computational workflows presented herein, researchers can accelerate the discovery and development of new drugs based on the this compound framework.

References

A Technical Guide to the Physical Characteristics of 1-Benzhydrylazetidine and Its Salts

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physical and chemical properties of 1-Benzhydrylazetidine and its related salt and derivative forms. The information is compiled to serve as a foundational resource for professionals engaged in chemical research and pharmaceutical development.

Core Physical and Chemical Properties

This compound and its derivatives are versatile compounds in medicinal chemistry, often serving as key intermediates in the synthesis of novel therapeutic agents.[1] Their physical properties, such as melting point and solubility, are critical parameters for handling, formulation, and synthesis protocols.

The quantitative physical data for this compound and several of its key derivatives and their salts are summarized in the table below for ease of comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | Appearance |

| This compound (Free Base) | 107128-00-7 | C₁₆H₁₇N | 223.318 | 109 - 112[2] | Not Available[2] | Not Available | Not Available |

| 1-Benzhydrylazetidin-3-ol | 18621-17-5 | C₁₆H₁₇NO | 239.31 | 106[3] | 353.8 ± 42.0 (Predicted)[3] | Chloroform (Slightly), Methanol (Slightly)[3][4] | Off-White to Pale Yellow Solid[3][4] |

| 1-Benzhydrylazetidin-3-ol Hydrochloride | 90604-02-7 | C₁₆H₁₈ClNO | 275.77 | 172 - 174[5][6] | 353.8 (for parent)[5] | Chloroform (Slightly, Heated)[6] | Not Available |

| This compound-3-carboxylic acid | 36476-87-6 | C₁₇H₁₇NO₂ | 267.33 | 198 (dec.)[1] | Not Available | Not Available | White powder[1] |

| 1-Benzhydrylazetidin-3-amine Hydrochloride | 1189735-08-7 | C₁₆H₁₉ClN₂ | 274.788 | Not Available | Not Available | Not Available | Not Available |

Predicted values are based on computational models and should be confirmed experimentally.

Experimental Protocols

The determination of the physical characteristics listed above involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

This protocol outlines the standard procedure for determining the melting point range of a solid crystalline substance.

-

Sample Preparation: A small quantity of the dry, purified compound (e.g., this compound) is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Gallenkamp apparatus or similar calibrated instrument).[7]

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (completion) are recorded. This range is the melting point. For this compound, this was observed to be 109-112 °C.[2]

This protocol provides a qualitative method for determining the solubility of a compound in various solvents.

-

Solvent Selection: A range of standard laboratory solvents are chosen (e.g., water, methanol, chloroform, DMSO).[3][4][8]

-

Sample Measurement: A small, measured amount of the solute (e.g., 10 mg of 1-Benzhydrylazetidin-3-ol) is placed into a test tube.

-

Solvent Addition: The selected solvent is added dropwise or in small, measured volumes (e.g., 0.1 mL increments) to the test tube with constant agitation (e.g., vortexing).

-

Observation: The mixture is observed for the dissolution of the solid. The solubility is classified based on the amount of solvent required to fully dissolve the sample (e.g., "Slightly Soluble" if a significant volume is needed). For 1-Benzhydrylazetidin-3-ol, it is slightly soluble in chloroform and methanol.[3][4] Heating may be applied to assess temperature effects on solubility.[6]

The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity. For an amine-containing compound like this compound, the pKa of its conjugate acid is typically determined.

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (typically water or a mixed aqueous-organic solvent system).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is slowly added in known increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the base has been protonated.

While not quantitative physical properties in the same vein as melting point, spectroscopic methods are essential for confirming the chemical structure.

-

FT-IR Spectroscopy: A sample is analyzed to identify functional groups based on the absorption of infrared radiation. For azetidine derivatives, characteristic peaks for C-N, C-H, and (if present) O-H or C=O bonds would be expected.[7]

-

¹H-NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed.[6][7] The resulting spectrum provides detailed information about the chemical environment of hydrogen atoms in the molecule, confirming the connectivity and structure. For example, the synthesis of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride was confirmed by ¹H-NMR, showing characteristic chemical shifts for the aryl, methine (CH), and azetidine ring protons.[6]

Visualized Logical Relationships

The following diagram illustrates the fundamental chemical relationship between the free base form of this compound and its corresponding hydrochloride salt.

Caption: Formation of a salt from its free base.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-benzhydrylazetidin-3-Ol CAS#: 18621-17-5 [m.chemicalbook.com]

- 4. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. 1-(Diphenylmethyl)-3-Hydroxyazetidine Hydrochloride CAS#: 90604-02-7 [amp.chemicalbook.com]

- 7. jmchemsci.com [jmchemsci.com]

- 8. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

The Reactive Nature of the Azetidine Ring in 1-Benzhydrylazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydrylazetidine and its derivatives are pivotal intermediates in medicinal chemistry and organic synthesis.[1][2] The core of their synthetic utility lies in the reactivity of the strained four-membered azetidine ring. The benzhydryl group (diphenylmethyl) not only influences the ring's reactivity but also serves as a lipophilic moiety or a protective group, making it a valuable scaffold in drug development for creating novel therapeutics, including analgesics and anti-inflammatory agents.[2] This guide provides an in-depth exploration of the key reactions involving the azetidine ring of this compound, complete with experimental protocols and quantitative data to support further research and application.

Core Reactivity of the this compound Ring

The reactivity of the azetidine ring in this compound is dominated by its inherent ring strain, which facilitates ring-opening reactions. Additionally, the nitrogen and carbon atoms of the ring serve as sites for various functionalization and transformation reactions. The bulky benzhydryl group can sterically hinder certain reactions at the nitrogen atom.[3]

Caption: Key reactivity pathways of the this compound core.

Ring-Opening Reactions

The high ring strain of the azetidine ring makes it susceptible to cleavage by nucleophiles, a reaction often catalyzed by Lewis or Brønsted acids.[4][5] This reaction is a powerful tool for generating complex linear amines from a cyclic precursor.

A notable example is the Lewis acid-mediated nucleophilic ring-opening of 1-benzhydrylazetidin-3-ol with aryl alcohols (phenols).[6] This reaction forms 1-alkylamino-3-aryloxy-2-propanol structures, which are key components in various α and β-adrenergic blocking agents.[6] While the reaction can proceed at elevated temperatures without a catalyst, the yield is often low (10-15%) even after extended reaction times.[6] The use of a Lewis acid significantly improves the reaction efficiency.

Caption: Workflow for Lewis acid-mediated ring-opening of 1-benzhydrylazetidin-3-ol.

Functionalization at the C-3 Position

The C-3 position of the azetidine ring is a prime site for introducing diverse functionalities. Starting from the readily available 1-benzhydrylazetidin-3-ol, a variety of derivatives can be synthesized.

Oxidation to 1-Benzhydrylazetidin-3-one: The oxidation of the hydroxyl group at C-3 to a ketone is a fundamental transformation.[1] 1-Benzhydrylazetidin-3-one is a versatile intermediate used in the synthesis of bioactive molecules and hormone inhibitors.[1] This ketone can undergo further reactions, such as Wittig reactions to form olefins or condensation reactions with hydroxylamines.[1]

Synthesis of Carboxylic Acid and Nitrile Derivatives: Further modifications can lead to derivatives like this compound-3-carboxylic acid and this compound-3-carbonitrile.[2][7] These compounds serve as valuable building blocks in medicinal chemistry, with the carboxylic acid derivative being explored for the synthesis of analgesics and anti-inflammatory drugs.[2]

N-Debenzhydrylation

The benzhydryl group can function as a protecting group for the azetidine nitrogen. Its removal is often a necessary step to either install a different substituent on the nitrogen or to obtain the final, unprotected bioactive molecule. A common method for N-debenzhydrylation is catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) under a hydrogen atmosphere.[8] This reaction cleaves the N-C bond, releasing toluene and the deprotected azetidine derivative.

Quantitative Data Summary

| Reaction Type | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |

| Oxidation | 1-Benzhydrylazetidin-3-ol hydrochloride | 1-Benzhydrylazetidin-3-one | Pyridine trioxide complex, triethylamine, DMF, 50°C | 43.2 | [9] |

| Oxidation | 1-(Diphenylmethyl)-3-hydroxyazetidine | 1-Benzhydrylazetidin-3-one | Oxalyl dichloride, DMSO, CH₂Cl₂, -78°C; then triethylamine | 96 | [9] |

| Ring Opening | 1-Benzhydrylazetidin-3-ol & Phenol | 1-(Benzhydrylamino)-3-phenoxypropan-2-ol | o-xylene, 130-140°C | 10-15 | [6] |

| Synthesis | 1-(Diphenylmethylamino)-3-chloro-2-propanol | 1-Benzhydrylazetidin-3-ol | N,N-diisopropylethylamine, ethanol, 90°C | 75 | [10] |

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one via Swern Oxidation[9]

This protocol describes a high-yield synthesis of 1-benzhydrylazetidin-3-one from its corresponding alcohol.

Materials:

-

1-(Diphenylmethyl)-3-hydroxyazetidine

-

Oxalyl dichloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine

-

Saturated ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., Argon), cool a solution of oxalyl dichloride in dichloromethane to -78°C.

-

Slowly add a solution of DMSO in dichloromethane, maintaining the temperature at -78°C, and stir for 30 minutes.

-

Slowly add a solution of 1-(diphenylmethyl)-3-hydroxyazetidine in dichloromethane to the reaction mixture. Stir for 1 hour at -78°C.

-

Slowly add triethylamine to the mixture.

-

Allow the reaction mixture to warm slowly to 0°C.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product. The product can be further purified by crystallization or column chromatography.

Caption: Experimental workflow for the synthesis of 1-benzhydrylazetidin-3-one.

Protocol 2: Lewis Acid-Mediated Ring Opening of 1-Benzhydrylazetidin-3-ol with a Phenol[6]

This protocol outlines a general procedure for the nucleophilic ring-opening of the azetidine.

Materials:

-

1-Benzhydrylazetidin-3-ol

-

Substituted Phenol (e.g., 4-methoxyphenol)

-

Lewis Acid (e.g., Aluminum Chloride, AlCl₃)

-

Anhydrous solvent (e.g., o-xylene)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the substituted phenol in anhydrous o-xylene, add the Lewis acid (e.g., AlCl₃) portion-wise at room temperature under an inert atmosphere.

-

Heat the reaction mixture to a specified temperature (e.g., 60-70°C) and stir for approximately 30 minutes.

-

Add 1-benzhydrylazetidin-3-ol to the reaction mixture.

-

Continue heating and stirring (e.g., at 130-140°C) for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a cold aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the desired 1-(benzhydrylamino)-3-aryloxy-2-propanol.

Conclusion

The this compound scaffold is a versatile platform for synthetic chemistry, primarily due to the predictable and useful reactivity of its strained four-membered ring. Key transformations include Lewis acid-mediated ring-opening, functionalization at the C-3 position, and N-debenzhydrylation. A thorough understanding of these reaction pathways, supported by robust experimental protocols, enables researchers to leverage this intermediate for the efficient synthesis of complex molecules, particularly in the realm of drug discovery and development. The data and methodologies presented in this guide serve as a foundational resource for professionals seeking to exploit the rich chemistry of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. GSRS [precision.fda.gov]

- 8. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 10. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]

The Azetidine Core: A Scaffolding Approach to Novel Therapeutics in Medicinal Chemistry

An In-depth Technical Guide on the Potential Applications of 1-Benzhydrylazetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. Among the vast landscape of heterocyclic compounds, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold. Its rigid, strained structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. This technical guide delves into the medicinal chemistry applications of a key class of azetidine derivatives: 1-benzhydrylazetidines. The incorporation of the bulky, lipophilic benzhydryl group significantly influences the pharmacokinetic and pharmacodynamic properties of these molecules, opening avenues for their development as potent therapeutic agents, particularly in the realm of central nervous system (CNS) disorders.

The this compound Scaffold: A Gateway to CNS-Active Compounds

The this compound core is a versatile building block in drug discovery. The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, imparts a high degree of lipophilicity to the molecule.[1] This property is often advantageous for CNS-targeted drugs, as it can facilitate crossing the blood-brain barrier. Researchers have leveraged this scaffold to synthesize a variety of derivatives, primarily focusing on modifications at the 3-position of the azetidine ring. These modifications have led to the discovery of compounds with significant affinity for dopamine receptors, suggesting their potential as treatments for a range of neurological and psychiatric conditions.[2]

Quantitative Analysis of Dopamine Receptor Affinity

A key area of investigation for this compound derivatives has been their interaction with dopamine receptors, particularly the D2 and D4 subtypes. Dysregulation of dopaminergic signaling is implicated in numerous disorders, including schizophrenia, Parkinson's disease, and addiction. The following table summarizes the in vitro binding affinities (Ki values) of a series of N-(1-benzhydrylazetidin-3-yl)benzamide derivatives for human dopamine D2 and D4 receptors.

| Compound ID | R Group (Substitution on Benzamide Ring) | Dopamine D2 Receptor Ki (nM) | Dopamine D4 Receptor Ki (nM) |

| 1a | H | >10,000 | 180 |

| 1b | 2-Cl | 1,500 | 34 |

| 1c | 3-Cl | >10,000 | 110 |

| 1d | 4-Cl | 8,900 | 120 |

| 1e | 2-F | 2,800 | 56 |

| 1f | 3-F | >10,000 | 150 |

| 1g | 4-F | >10,000 | 190 |

| 1h | 2-CH3 | 5,300 | 110 |

| 1i | 3-CH3 | >10,000 | 250 |

| 1j | 4-CH3 | >10,000 | 180 |

| 1k | 2-OCH3 | 980 | 25 |

| 1l | 3-OCH3 | >10,000 | 140 |

| 1m | 4-OCH3 | 6,800 | 120 |

Data extracted from a study on novel azetidine derivatives as potential dopamine antagonists.[2]

Experimental Protocols

General Synthesis of N-(1-Benzhydrylazetidin-3-yl)benzamide Derivatives

The synthesis of the target compounds generally involves the amidation of 1-benzhydrylazetidin-3-amine with a substituted benzoyl chloride.

Workflow for the Synthesis of N-(1-Benzhydrylazetidin-3-yl)benzamide Derivatives

Figure 1. General synthetic workflow for N-(1-benzhydrylazetidin-3-yl)benzamide derivatives.

Detailed Protocol:

-

To a solution of 1-benzhydrylazetidin-3-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (10 mL/mmol) at 0°C is added the corresponding substituted benzoyl chloride (1.1 eq) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and the layers are separated.

-

The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-(1-benzhydrylazetidin-3-yl)benzamide derivative.

Dopamine Receptor Radioligand Binding Assay

The affinity of the synthesized compounds for dopamine D2 and D4 receptors is determined using a competitive radioligand binding assay with membranes prepared from cells stably expressing the respective human receptors.

Workflow for Dopamine Receptor Radioligand Binding Assay

Figure 2. Workflow for determining dopamine receptor binding affinity.

Detailed Protocol:

-

Membrane Preparation: Cell pellets from cultures expressing either human dopamine D2 or D4 receptors are homogenized in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4). The homogenate is centrifuged at 40,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh assay buffer.

-

Binding Assay: In a 96-well plate, 50 µL of the membrane suspension is incubated with 50 µL of the radioligand (e.g., [³H]spiperone at a final concentration of 0.2 nM) and 50 µL of the test compound at various concentrations (typically from 10⁻¹⁰ to 10⁻⁵ M). Non-specific binding is determined in the presence of a high concentration of a known dopamine receptor antagonist (e.g., 10 µM haloperidol).

-

Incubation and Filtration: The plates are incubated at room temperature for 90 minutes. The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Radioactivity Measurement: The filters are dried, and the bound radioactivity is determined by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways

The antagonistic activity of this compound derivatives at dopamine D2 and D4 receptors suggests their ability to modulate downstream signaling cascades. Both D2 and D4 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.

Dopamine D2 Receptor Signaling

Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). D2 receptor activation can also modulate ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibit voltage-gated calcium channels. An antagonist would block these effects, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP and PKA activity.

Simplified Dopamine D2 Receptor Signaling Pathway

Figure 3. Antagonism of the dopamine D2 receptor signaling pathway.

Dopamine D4 Receptor Signaling

Similar to the D2 receptor, the D4 receptor also couples to Gi/o proteins and its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[3] D4 receptor signaling has also been linked to the modulation of potassium channels and mitogen-activated protein kinase (MAPK) pathways. An antagonist at the D4 receptor would prevent these downstream effects.

Simplified Dopamine D4 Receptor Signaling Pathway

Figure 4. Antagonism of the dopamine D4 receptor signaling pathway.

Future Directions and Therapeutic Potential

The data presented herein highlights the potential of the this compound scaffold in the development of novel CNS-active agents. The observed affinity for dopamine D2 and D4 receptors suggests that these compounds could be further optimized for the treatment of psychosis, particularly the negative and cognitive symptoms of schizophrenia, where D4 receptor antagonism is thought to be beneficial. Further structure-activity relationship (SAR) studies could explore a wider range of substitutions on the benzamide ring to improve affinity and selectivity.

Beyond dopamine receptor antagonism, the neuroprotective potential of these compounds warrants investigation. The modulation of dopaminergic pathways can have downstream effects on neuronal survival and plasticity. Future research could explore the efficacy of these derivatives in in vitro and in vivo models of neurodegenerative diseases such as Parkinson's disease. The development of this compound-based molecules represents a promising avenue for the discovery of next-generation therapeutics for a variety of debilitating neurological and psychiatric disorders.

References

1-Benzhydrylazetidine: A Versatile Scaffold for the Development of Novel Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1-benzhydrylazetidine moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential as a building block for a diverse range of novel therapeutic agents. Its unique conformational constraints and physicochemical properties have been exploited to design potent and selective modulators of various biological targets, including G-protein coupled receptors (GPCRs) and signal transduction pathways implicated in cancer and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, key therapeutic applications, and experimental protocols related to the this compound core, intended to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of the this compound Scaffold and Key Intermediates

The synthesis of the this compound core and its functionalized derivatives is crucial for the exploration of its therapeutic potential. Key intermediates such as 1-benzhydrylazetidin-3-ol and 1-benzhydrylazetidin-3-one serve as versatile precursors for a wide array of derivatives.

General Synthesis Workflow

A common synthetic strategy involves the reaction of benzhydrylamine with a suitable three-carbon synthon, followed by cyclization to form the azetidine ring. Subsequent modifications at the 3-position allow for the introduction of various functional groups.

General synthetic workflow for this compound derivatives.

Experimental Protocols

Synthesis of 1-Benzhydryl-3-hydroxyazetidine Hydrochloride

This procedure describes the synthesis of a key intermediate for various this compound derivatives, including the calcium channel blocker Azelnidipine.[1]

-

Preparation of Reaction Solution I: In a suitable reaction vessel, mix benzhydrylamine and epichlorohydrin in a molar ratio of 1:1 to 1:2. A preferred molar ratio is 1:1.3.[1] Add an organic solvent such as methanol, ethanol, or propanol.[1]

-

Reaction to Form Intermediate: Stir the reaction mixture at a temperature between 0°C and 60°C for 1 to 72 hours.[1] A preferred condition is reacting at 27 ± 2°C for 48 hours.[1]

-

Cyclization and Hydrochloride Salt Formation: The resulting reaction solution is then heated to a temperature between 60°C and 250°C under a pressure of 0-2 MPa to effect cyclization.[1] Upon completion of the reaction, the mixture is cooled, and the product, 1-benzhydryl-3-hydroxyazetidine hydrochloride, is isolated and purified, typically yielding white crystals.[1]

Synthesis of 1-Benzhydrylazetidin-3-one

This protocol outlines the oxidation of 1-benzhydrylazetidin-3-ol to the corresponding ketone, a versatile intermediate for further functionalization.

-

Method 1: Swern Oxidation

-

To a solution of oxalyl chloride in dichloromethane at -78°C, add dimethyl sulfoxide (DMSO) dropwise.

-

After stirring, add a solution of 1-(diphenylmethyl)-3-hydroxyazetidine in dichloromethane.

-

Continue stirring at -78°C for 1 hour.

-

Add triethylamine to the reaction mixture.

-

Work-up the reaction by adding a saturated ammonium chloride solution, followed by extraction with dichloromethane. The organic layers are combined, dried, and concentrated to yield the product.

-

-

Method 2: Pyridine Sulfur Trioxide Complex

-

To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride and triethylamine, add a solution of pyridine sulfur trioxide complex in dimethylformamide (DMF) dropwise.

-

Stir the reaction mixture at 50°C for 30 minutes.

-

After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

-

The organic layer is washed, dried, and concentrated. The crude product can be purified by silica gel column chromatography.

-

Therapeutic Applications of this compound Derivatives

The this compound scaffold has been successfully incorporated into molecules targeting a range of biological pathways, leading to the development of potent therapeutic candidates for various diseases.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors

Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for anticancer drug development. Several potent and selective STAT3 inhibitors have been developed based on the azetidine scaffold. These inhibitors typically function by disrupting STAT3 dimerization, a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression.

STAT3 Signaling Pathway and Inhibition

Inhibition of the STAT3 signaling pathway by azetidine-based inhibitors.

Quantitative Data: In Vitro Potency of Azetidine-Based STAT3 Inhibitors

| Compound ID | Target | IC50 (µM) | Selectivity vs. STAT1/STAT5 (IC50) | Reference |

| 5a | STAT3 | 0.55 | > 18 µM | [2] |

| 5o | STAT3 | 0.38 | > 18 µM | [2] |

| 8i | STAT3 | 0.34 | > 18 µM | [2] |

Experimental Protocol: STAT3 Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is used to assess the ability of a compound to inhibit the DNA-binding activity of STAT3.

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells known to have constitutively active STAT3 (e.g., certain cancer cell lines).

-

Probe Labeling: Radiolabel a double-stranded oligonucleotide probe containing the STAT3-specific binding sequence (e.g., hSIE probe).

-

Binding Reaction: Incubate the nuclear extract with the radiolabeled probe in the presence and absence of the test compound at various concentrations.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection and Quantification: Visualize the bands by autoradiography and quantify the intensity of the STAT3-DNA complex band to determine the inhibitory concentration (IC50) of the compound.

Dopamine Receptor Antagonists

The this compound scaffold has also been utilized to develop potent dopamine receptor antagonists, particularly targeting the D2 and D4 receptor subtypes. These compounds have potential applications in the treatment of neurological and psychiatric disorders such as schizophrenia.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptor signaling and antagonism by this compound derivatives.

Quantitative Data: Dopamine Receptor Binding Affinity

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide | D2 | Data not available in provided abstracts | |

| N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide | D4 | Data not available in provided abstracts |

Experimental Protocol: Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for dopamine receptors.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the dopamine receptor of interest (e.g., D2 or D4).

-

Radioligand: Select a suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-spiperone for D2 receptors).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation: Separate the bound radioligand from the free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Broader Therapeutic Potential

Beyond STAT3 inhibition and dopamine receptor antagonism, the this compound scaffold has shown promise in other therapeutic areas, highlighting its versatility.

GABA Uptake Inhibitors

Derivatives of this compound have been investigated as inhibitors of GABA uptake, with potential applications in the treatment of epilepsy and other neurological disorders characterized by an imbalance in GABAergic neurotransmission.[2]

Intermediate for Approved Drugs

The key intermediate, 1-benzhydryl-3-hydroxyazetidine hydrochloride, is crucial in the synthesis of Azelnidipine , a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] This demonstrates the successful translation of a this compound-containing molecule from a synthetic building block to a marketed therapeutic agent.

Conclusion

The this compound scaffold represents a valuable and versatile platform for the design and development of novel therapeutics. Its conformational rigidity and the synthetic accessibility of its derivatives have enabled the creation of potent and selective modulators of challenging biological targets. The successful examples in STAT3 inhibition, dopamine receptor antagonism, and its incorporation into an approved drug underscore the significant potential of this chemical entity. Further exploration of the chemical space around the this compound core is likely to yield a new generation of therapeutic agents for a wide range of diseases. This technical guide provides a foundational resource to aid researchers in harnessing the full potential of this remarkable building block.

References

- 1. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 2. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Practical, Two-Step Synthesis of 1-Benzhydrylazetidine from Benzhydrylamine

For Research Use Only.

Abstract

This application note details a reliable, two-step protocol for the synthesis of 1-benzhydrylazetidine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, benzhydrylamine, which undergoes a cyclization reaction with a suitable three-carbon electrophile to form a functionalized azetidine intermediate. Subsequent de-functionalization yields the target compound. This method provides a practical route for researchers and scientists to access this compound for further chemical exploration and incorporation into novel molecular scaffolds.

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique conformational properties and their ability to serve as bioisosteric replacements for other cyclic and acyclic moieties.[1][2] The benzhydryl group, with its bulky, lipophilic nature, is a common substituent in centrally acting drugs. The combination of these two pharmacophoric elements in this compound makes it an attractive scaffold for the development of novel therapeutic agents. This document provides a detailed experimental protocol for the synthesis of this compound, starting from benzhydrylamine.

Overall Reaction Scheme

The synthesis of this compound from benzhydrylamine can be achieved through a two-step process. The first step involves the formation of a this compound derivative, followed by a subsequent modification to yield the final product. A plausible and well-documented approach involves the initial synthesis of 1-benzhydrylazetidin-3-ol.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

Benzhydrylamine is reacted with epichlorohydrin in a nucleophilic substitution and subsequent intramolecular cyclization to form 1-benzhydrylazetidin-3-ol.[3][4]

Step 2: Conversion of 1-Benzhydrylazetidin-3-ol to this compound

The hydroxyl group of 1-benzhydrylazetidin-3-ol can be removed through a two-step sequence involving activation of the hydroxyl group (e.g., mesylation) followed by reduction.

Experimental Protocols

Materials and Equipment

-

Benzhydrylamine

-

Epichlorohydrin

-

Methanol or Ethanol

-

Sodium carbonate

-

Methanesulfonyl chloride

-

Triethylamine

-

Acetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

This protocol is adapted from a patented procedure for the synthesis of 1-benzhydrylazetidin-3-ol hydrochloride.[4]

-

Reaction Setup: In a four-necked flask equipped with a stirrer, add benzhydrylamine (150 g, 0.819 mol).

-

Solvent Addition: At a controlled temperature of 20-25 °C, add 200 mL of ethanol.

-

Reagent Addition: Slowly add epichlorohydrin (75.73 g, 0.819 mol) to the stirred solution. The molar ratio of benzhydrylamine to epichlorohydrin should be 1:1.

-

Reaction: Stir the reaction mixture at 27 ± 2 °C for 48 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, the reaction mixture can be processed to isolate 1-benzhydrylazetidin-3-ol. The patent describes the formation of the hydrochloride salt. For the free base, a basic work-up would be required.

Step 2: Synthesis of this compound from 1-Benzhydrylazetidin-3-ol

This two-part protocol involves the mesylation of the hydroxyl group, followed by reduction.

Part A: Mesylation of 1-Benzhydrylazetidin-3-ol [5]

-

Reaction Setup: Dissolve 1-benzhydrylazetidin-3-ol in acetonitrile.

-

Base Addition: Add triethylamine to the solution.

-

Mesylation: Cool the mixture in an ice bath and add methanesulfonyl chloride dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water. The mesylate intermediate can often be isolated by filtration.

Part B: Reduction of the Mesylate Intermediate

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Mesylate: Cool the LiAlH₄ suspension in an ice bath. Slowly add a solution of the mesylate intermediate in anhydrous THF.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filtration and Extraction: Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

-

Purification: Purify the crude product by silica gel column chromatography if necessary.

Data Presentation

| Step | Reactant 1 | Molar Ratio | Reactant 2 | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Benzhydrylamine | 1 | Epichlorohydrin | 1 | Ethanol | 27 ± 2 | 48 | 75.10 (as HCl salt)[4] | 99.8 (as HCl salt)[4] |